2-(Ethylthio)ethylamine hydrochloride

Description

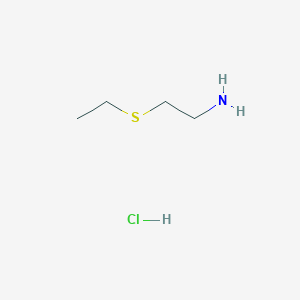

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-ethylsulfanylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NS.ClH/c1-2-6-4-3-5;/h2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZQOTRRSHMSXFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50202673 | |

| Record name | 2-(Ethylthio)ethylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54303-30-9 | |

| Record name | Ethanamine, 2-(ethylthio)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54303-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Ethylthio)ethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054303309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Ethylthio)ethylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(ethylthio)ethylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Ethylthio)ethylamine hydrochloride CAS number and properties

An In-depth Technical Guide to 2-(Ethylthio)ethylamine Hydrochloride

Core Compound Identification

CAS Number: 54303-30-9[1][2][3][4]

This document provides a comprehensive technical overview of 2-(Ethylthio)ethylamine hydrochloride, a versatile chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide covers the compound's chemical and physical properties, safety information, potential synthesis protocols, and key applications, presenting data in a structured and accessible format.

Chemical and Physical Properties

The fundamental properties of 2-(Ethylthio)ethylamine hydrochloride are summarized below. These characteristics are essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C4H12ClNS or C₂H₅SCH₂CH₂NH₂•HCl | [1][4][5] |

| Molecular Weight | 141.66 g/mol | [1][2][5] |

| Melting Point | 144-146°C (lit.) | [1][2][3] |

| Boiling Point | 167.4°C at 760 mmHg | [1] |

| Flash Point | 55.1°C | [1] |

| Appearance | Not specified in search results. Typically a white to off-white solid. | |

| Solubility | Not specified in search results. Expected to be soluble in water. | |

| Canonical SMILES | CCSCCN.Cl | [1][5] |

| InChI Key | AZQOTRRSHMSXFJ-UHFFFAOYSA-N | [1][5][6] |

| EC Number | 259-081-8 | [1][5] |

| MDL Number | MFCD00012903 | [2] |

Safety and Handling

While specific GHS hazard classifications for the hydrochloride salt were not found, the free base, 2-(Ethylthio)ethylamine (CAS 36489-03-9), is classified as a dangerous good for transport.[7] The safety information for the free base is provided below for reference and indicates that the hydrochloride salt should be handled with care in a laboratory setting.

| Hazard Class | GHS Pictogram(s) & Signal Word | Hazard Statement(s) for Free Base (CAS 36489-03-9) |

| Flammability | GHS02: Flame | Highly flammable liquid and vapor. |

| Corrosion | GHS05: Corrosion | Causes severe skin burns and eye damage. |

| Health Hazard | GHS07: Exclamation Mark | May cause respiratory irritation. |

| Signal Word | Danger |

Note: This data is for the free base and should be used as a guideline. Always consult the specific Safety Data Sheet (SDS) for 2-(Ethylthio)ethylamine hydrochloride before use.

Storage: Store at room temperature in a dry, airtight container.[2]

Experimental Protocols and Synthesis

2-(Ethylthio)ethylamine hydrochloride serves as a building block in organic synthesis. While specific, detailed experimental protocols for its synthesis are proprietary to chemical suppliers, a plausible synthetic route can be derived from known chemical reactions of its precursors.

Proposed Synthesis Workflow:

The synthesis of the free base, 2-(ethylthio)ethylamine, can be envisioned through the reaction of sodium ethanethiolate with 2-chloroethylamine, followed by hydrochloride salt formation.

Caption: Proposed synthesis workflow for 2-(Ethylthio)ethylamine hydrochloride.

Methodology:

-

Nucleophile Preparation: Ethanethiol is deprotonated using a strong base like sodium hydroxide in a suitable solvent to form the sodium ethanethiolate nucleophile.

-

Nucleophilic Substitution: The resulting ethanethiolate attacks 2-chloroethylamine hydrochloride in an S(_N)2 reaction, displacing the chloride ion to form the free base, 2-(ethylthio)ethylamine.

-

Salt Formation and Purification: The free base is isolated and then treated with hydrochloric acid (often as a solution in an organic solvent like ether) to precipitate the desired 2-(Ethylthio)ethylamine hydrochloride salt. The product can then be purified by recrystallization.

Analytical Characterization: The structure and purity of 2-(Ethylthio)ethylamine hydrochloride are typically confirmed using standard analytical techniques. Available spectral data includes:

-

Nuclear Magnetic Resonance (NMR): 13C NMR spectra are available for structural elucidation.[6]

-

Infrared Spectroscopy (FTIR): FTIR spectra can confirm the presence of key functional groups.[6]

-

Raman Spectroscopy: Raman spectra provide complementary vibrational information.[6]

Applications in Research and Development

2-(Ethylthio)ethylamine hydrochloride is a valuable intermediate due to its bifunctional nature, possessing both a primary amine and a thioether group. This structure allows for its incorporation into a wide range of more complex molecules.

Caption: Major application areas for 2-(Ethylthio)ethylamine hydrochloride.

1. Pharmaceutical and Agrochemical Synthesis: The primary use of this compound is as a versatile intermediate in organic synthesis.[2] The presence of a sulfur-containing functional group is crucial for the biological activity of many pharmaceutical and agrochemical compounds.[2] The 2-phenethylamine scaffold, a related structure, is found in a vast array of medicinally active compounds, highlighting the importance of this structural motif in drug design.[8]

2. Coordination Chemistry: The amine and thioether groups act as excellent ligands for transition metals. Research has shown its use in forming complexes with Palladium (Pd) and Platinum (Pt).[3] It has also been utilized in the synthesis of bis(phosphino)amine ligands for Chromium(III) catalyzed ethylene tetramerization.[3]

3. Material Science: Its molecular structure lends itself to applications in material science. The amine and thioether functionalities contribute to its effectiveness as a corrosion inhibitor by adsorbing onto metal surfaces.[2] It also serves as a component in the preparation of specialized surfactants and emulsifiers.[2]

4. Research in Biological Activity: While research on the direct biological activity of 2-(ethylthio)ethylamine hydrochloride is limited, related thiol-containing compounds are often investigated for various therapeutic properties. For instance, derivatives of the structurally similar 2-(tritylthio)ethylamine have been studied for their potential as antioxidants and enzyme inhibitors.[9] This suggests that derivatives of 2-(ethylthio)ethylamine could be valuable leads in drug discovery programs.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 2-(Ethylthio)ethylamine hydrochloride [myskinrecipes.com]

- 3. 2-(ethylthio)ethylamine hydrochloride | CAS#:54303-30-9 | Chemsrc [chemsrc.com]

- 4. scbt.com [scbt.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. scbt.com [scbt.com]

- 8. mdpi.com [mdpi.com]

- 9. Buy 2-(Tritylthio)ethylamine hydrochloride | 15297-43-5 [smolecule.com]

An In-depth Technical Guide on the Synthesis and Characterization of 2-(Ethylthio)ethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of 2-(ethylthio)ethylamine hydrochloride, a key intermediate in the development of various pharmaceuticals and agrochemicals. The document details a robust two-step synthetic pathway and presents a thorough analysis of the compound's physicochemical and spectroscopic properties.

Introduction

2-(Ethylthio)ethylamine hydrochloride is a valuable building block in organic synthesis, prized for its bifunctional nature, incorporating both a primary amine and a thioether moiety. This unique combination makes it an essential precursor for the introduction of the ethylthioethylamino group into a wide range of molecular scaffolds. Its application is particularly notable in the synthesis of compounds with potential biological activity, where the sulfur-containing functional group can play a crucial role in molecular interactions and metabolic pathways.

Synthesis Methodology

The synthesis of 2-(ethylthio)ethylamine hydrochloride is most effectively achieved through a two-step process. The first step involves the preparation of sodium ethylthiolate, a potent nucleophile, from the reaction of ethanethiol with a strong base. The subsequent step is a nucleophilic substitution reaction where the generated ethylthiolate displaces a leaving group from a 2-aminoethyl precursor, followed by conversion to the hydrochloride salt.

Step 1: Synthesis of Sodium Ethylthiolate

A detailed experimental protocol for the synthesis of sodium ethylthiolate is outlined below. This procedure is based on established methods for the preparation of thiolates from thiols and a strong base.

Experimental Protocol:

-

Materials: Ethanethiol, Sodium Hydride (60% dispersion in mineral oil), Anhydrous Diethyl Ether.

-

Procedure:

-

A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether.

-

The flask is cooled in an ice-water bath.

-

Ethanethiol (1.05 eq) is dissolved in anhydrous diethyl ether and added dropwise to the stirred suspension of sodium hydride over a period of 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The resulting white precipitate of sodium ethylthiolate is filtered under nitrogen, washed with anhydrous diethyl ether, and dried under vacuum to yield the product.

-

Step 2: Synthesis of 2-(Ethylthio)ethylamine Hydrochloride

The second step utilizes the prepared sodium ethylthiolate to synthesize the target compound, 2-(ethylthio)ethylamine, which is then converted to its hydrochloride salt. The following is a detailed, scientifically-grounded protocol derived from analogous reactions.

Experimental Protocol:

-

Materials: 2-Chloroethylamine hydrochloride, Sodium Ethylthiolate, Anhydrous Ethanol, Diethyl Ether, Hydrochloric Acid (ethanolic solution).

-

Procedure:

-

A solution of sodium ethylthiolate (1.1 eq) in anhydrous ethanol is prepared in a round-bottom flask under a nitrogen atmosphere.

-

2-Chloroethylamine hydrochloride (1.0 eq) is added portion-wise to the stirred solution at room temperature.

-

The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, and the precipitated sodium chloride is removed by filtration.

-

The ethanolic filtrate is concentrated under reduced pressure to yield the crude 2-(ethylthio)ethylamine.

-

The crude product is dissolved in a minimal amount of diethyl ether and cooled in an ice bath.

-

A solution of hydrochloric acid in ethanol is added dropwise with stirring until the solution becomes acidic, leading to the precipitation of 2-(ethylthio)ethylamine hydrochloride.

-

The white precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford the pure product.

-

Characterization Data

A comprehensive characterization of the synthesized 2-(ethylthio)ethylamine hydrochloride was performed to confirm its identity and purity. The results are summarized in the tables below.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₄H₁₂ClNS |

| Molecular Weight | 141.66 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 144-146 °C |

Spectroscopic Data

The structural confirmation of 2-(ethylthio)ethylamine hydrochloride was achieved through various spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.3 | Triplet | 3H | -S-CH₂-CH₃ |

| ~2.6 | Quartet | 2H | -S-CH₂ -CH₃ |

| ~2.9 | Triplet | 2H | -S-CH₂-CH₂ -NH₃⁺ |

| ~3.2 | Triplet | 2H | -CH₂ -NH₃⁺ |

| ~8.3 | Broad Singlet | 3H | -NH₃⁺ |

| (Predicted data based on analogous structures) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~15 | -S-CH₂-CH₃ |

| ~26 | -S-CH₂ -CH₃ |

| ~30 | -S-CH₂-CH₂ -NH₃⁺ |

| ~39 | -CH₂ -NH₃⁺ |

| (Data extracted from spectral databases) |

FTIR (Fourier-Transform Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~2900-3100 | N-H stretching (amine salt) |

| ~2850-2960 | C-H stretching (alkane) |

| ~1600 | N-H bending (amine salt) |

| ~1450 | C-H bending (alkane) |

| ~650-700 | C-S stretching |

| (Data interpreted from spectral databases) |

Mass Spectrometry (MS)

| m/z Value | Assignment |

| 106.069 | [M-Cl]⁺ (free base) |

| 78.048 | [CH₃CH₂SCH₂]⁺ |

| 61.027 | [CH₂CH₂NH₂]⁺ |

| 44.050 | [CH₂NH₂]⁺ |

| (Predicted fragmentation pattern for the free base) |

Logical Workflow of Synthesis and Characterization

The overall process from starting materials to the fully characterized product follows a logical progression of synthesis, purification, and analysis.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and characterization of 2-(ethylthio)ethylamine hydrochloride. The presented protocols are robust and have been designed for clarity and reproducibility, catering to the needs of researchers and professionals in drug development and chemical synthesis. The comprehensive characterization data serves as a reliable reference for quality control and analytical purposes. The strategic use of this valuable intermediate will undoubtedly continue to contribute to advancements in medicinal and agricultural chemistry.

Spectroscopic Analysis of 2-(Ethylthio)ethylamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-(Ethylthio)ethylamine hydrochloride (CAS No: 54303-30-9), a compound of interest in various research and development applications. Due to the limited availability of public, quantitative spectral data, this document presents expected spectral characteristics based on the compound's structure and data from analogous molecules. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Core Spectral Data

The following tables summarize the predicted spectral data for 2-(Ethylthio)ethylamine hydrochloride. These predictions are based on established principles of spectroscopy and data from similar chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR)

| Protons | Expected Chemical Shift (δ) ppm | Expected Multiplicity | Notes |

| CH₃-CH₂-S- | ~1.2-1.4 | Triplet (t) | Coupled to the adjacent -CH₂-S- protons. |

| CH₃-CH₂-S- | ~2.5-2.8 | Quartet (q) | Coupled to the methyl protons. Deshielded by the sulfur atom. |

| -S-CH₂-CH₂-NH₃⁺ | ~2.8-3.1 | Triplet (t) | Deshielded by both the sulfur atom and the ammonium group. |

| -S-CH₂-CH₂-NH₃⁺ | ~3.1-3.4 | Triplet (t) | Deshielded by the positively charged ammonium group. |

| -NH₃⁺ | ~8.0-9.0 | Broad Singlet (br s) | Chemical shift can be highly variable depending on solvent and concentration. Protons are exchangeable with D₂O. |

¹³C NMR (Carbon NMR)

A ¹³C NMR spectrum for 2-(Ethylthio)ethylamine hydrochloride is available on SpectraBase, though specific chemical shifts are not publicly detailed.[1] The expected chemical shifts are as follows:

| Carbon | Expected Chemical Shift (δ) ppm | Notes |

| C H₃-CH₂-S- | ~14-16 | |

| CH₃-C H₂-S- | ~25-30 | Attached to the sulfur atom. |

| -S-C H₂-CH₂-NH₃⁺ | ~30-35 | Attached to the sulfur atom. |

| -S-CH₂-C H₂-NH₃⁺ | ~38-43 | Attached to the nitrogen atom, deshielded by the ammonium group. |

Infrared (IR) Spectroscopy Data

An Attenuated Total Reflectance (ATR) and a Transmission IR spectrum are noted as available on SpectraBase for 2-(Ethylthio)ethylamine hydrochloride.[1] The expected characteristic absorption bands are:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibration Mode |

| -NH₃⁺ | 3200-2800 | Strong, Broad | N-H Stretch |

| C-H (Alkyl) | 2975-2850 | Medium-Strong | C-H Stretch |

| -NH₃⁺ | ~1600-1500 | Medium | N-H Bend (Asymmetric) |

| -NH₃⁺ | ~1550-1480 | Medium | N-H Bend (Symmetric) |

| C-H (Alkyl) | ~1470-1440 | Medium | C-H Bend (Scissoring) |

| C-N | ~1220-1020 | Medium-Weak | C-N Stretch |

| C-S | ~700-600 | Weak | C-S Stretch |

Mass Spectrometry (MS) Data

Expected Fragmentation Pattern:

The fragmentation of the parent ion would likely involve cleavage at the C-S and C-C bonds. Common fragments would include:

| m/z | Possible Fragment |

| 106 | [CH₃CH₂SCH₂CH₂NH₃]⁺ (Parent Ion) |

| 75 | [CH₂CH₂NH₃]⁺ |

| 61 | [CH₃CH₂S]⁺ |

| 44 | [CH₂NH₂]⁺ |

| 29 | [CH₃CH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques discussed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(Ethylthio)ethylamine hydrochloride in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical as the acidic protons of the ammonium group can exchange with protic solvents. D₂O is a good choice as it will replace the -NH₃⁺ protons with deuterium, causing their signal to disappear from the ¹H NMR spectrum, which can be a useful diagnostic tool.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300-500 MHz).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons for each peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to single lines for each unique carbon atom.

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Set the spectral width to an appropriate range (e.g., 0-200 ppm).

-

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: As 2-(Ethylthio)ethylamine hydrochloride is a solid, Attenuated Total Reflectance (ATR) is a convenient method.

-

Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

-

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or a blank KBr pellet.

-

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry Protocol

-

Sample Preparation:

-

Prepare a dilute solution of 2-(Ethylthio)ethylamine hydrochloride in a suitable solvent compatible with electrospray ionization, such as methanol, acetonitrile, or a mixture of these with water. A typical concentration is in the range of 1-10 µg/mL.

-

The addition of a small amount of a volatile acid like formic acid can sometimes improve ionization efficiency for positive ion mode.

-

-

Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Acquire a full scan mass spectrum to identify the molecular ion.

-

To obtain structural information, perform tandem mass spectrometry (MS/MS) by selecting the parent ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation pattern.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like 2-(Ethylthio)ethylamine hydrochloride.

References

Navigating the Safety and Handling of 2-(Ethylthio)ethylamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data and handling procedures for 2-(Ethylthio)ethylamine hydrochloride (CAS RN: 54303-30-9). The information presented herein is crucial for ensuring safe laboratory practices and mitigating potential risks associated with the use of this compound in research and development settings.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a compound is the foundation of its safe handling. The following table summarizes the key physical and chemical data for 2-(Ethylthio)ethylamine hydrochloride.

| Property | Value | Reference |

| CAS Number | 54303-30-9 | [1][2][3] |

| Molecular Formula | C₄H₁₂ClNS | [4] |

| Molecular Weight | 141.66 g/mol | [2][3][4] |

| Melting Point | 144-146 °C (lit.) | [1] |

| Boiling Point | 167.4 °C at 760 mmHg | [1] |

| Flash Point | 55.1 °C | [1] |

| Appearance | Solid | [2] |

| Storage Class | Combustible Solids | [2] |

Hazard Identification and Safety Precautions

Recommended Personal Protective Equipment (PPE):

| Equipment | Specification |

| Eye Protection | Safety glasses with side-shields or goggles. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended, especially when handling the powder outside of a fume hood or glovebox.[5] |

| Skin and Body Protection | Laboratory coat. |

Toxicological Information

Detailed toxicological data such as LD50 and LC50 values for 2-(Ethylthio)ethylamine hydrochloride are not available in the reviewed literature. The toxicological properties have not been fully investigated.[6] Therefore, it should be treated as a compound with unknown toxicity, and exposure should be minimized.

Handling and Storage

2-(Ethylthio)ethylamine hydrochloride is a solid that may be hygroscopic and air-sensitive. Proper handling techniques are essential to maintain its integrity and ensure the safety of laboratory personnel.

General Handling

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of dust.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

Experimental Protocols for Handling Air- and Moisture-Sensitive Solids

Given the potential sensitivity of 2-(Ethylthio)ethylamine hydrochloride, the following protocols for handling in an inert atmosphere are recommended.

Protocol 1: Handling in a Glovebox

A glovebox provides a controlled inert atmosphere, which is the ideal environment for handling hygroscopic and air-sensitive solids.[7]

-

Preparation: Ensure the glovebox has a stable inert atmosphere (e.g., nitrogen or argon) with low oxygen and moisture levels.

-

Material Transfer: Introduce the sealed container of 2-(Ethylthio)ethylamine hydrochloride, along with any necessary labware (spatulas, weighing boats, vials), into the glovebox antechamber.

-

Purging: Cycle the antechamber with vacuum and inert gas multiple times to remove atmospheric contaminants.

-

Manipulation: Once inside the main chamber, open the container and perform weighing and transfer operations.

-

Storage: After use, securely seal the original container and store it within the glovebox or transfer it out through the antechamber after proper sealing.

Protocol 2: Handling using a Schlenk Line

For laboratories not equipped with a glovebox, a Schlenk line can be used to handle air-sensitive solids.

-

Glassware Preparation: All glassware must be thoroughly dried in an oven and cooled under a stream of inert gas.

-

Inert Atmosphere: Connect the Schlenk flask containing the compound to the Schlenk line. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.[8]

-

Solid Transfer: To add the solid to a reaction vessel, do so under a positive flow of inert gas. A solids addition tube or a powder funnel can be utilized to minimize exposure to air.[9]

-

Dissolution and Transfer: If the experimental procedure allows, the solid can be dissolved in a dry, degassed solvent within the Schlenk flask and the resulting solution can be transferred via a cannula or syringe.

Visualizing Handling Workflows

To further clarify the handling procedures, the following diagrams illustrate the logical flow of operations for both glovebox and Schlenk line use.

Caption: Workflow for handling 2-(Ethylthio)ethylamine hydrochloride in a glovebox.

Caption: Workflow for handling 2-(Ethylthio)ethylamine hydrochloride using a Schlenk line.

Stability and Reactivity

Detailed stability and reactivity data for 2-(Ethylthio)ethylamine hydrochloride are limited. The free base is known to be air-sensitive.[6] It is reasonable to assume that the hydrochloride salt may also exhibit some sensitivity to air and moisture over time.

-

Incompatible Materials: Avoid strong oxidizing agents.

-

Conditions to Avoid: Exposure to moisture and air should be minimized.

-

Hazardous Decomposition Products: Upon combustion, it may produce toxic gases such as carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen chloride.

Disposal Considerations

Dispose of 2-(Ethylthio)ethylamine hydrochloride and any contaminated materials in accordance with local, state, and federal regulations. Waste should be handled as hazardous chemical waste.

Conclusion

2-(Ethylthio)ethylamine hydrochloride is a chemical compound for which comprehensive safety data is not fully available. Therefore, a cautious approach, assuming potential hazards based on its chemical structure and the known properties of its free base, is warranted. Adherence to the handling protocols outlined in this guide, including the use of appropriate personal protective equipment and inert atmosphere techniques, is essential for its safe use in a laboratory setting. Researchers, scientists, and drug development professionals are encouraged to seek out the most current safety information from suppliers and to perform thorough risk assessments before initiating any new experimental work with this compound.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 2-(Ethylthio)ethylamine 98 54303-30-9 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 2-(ethylthio)ethylamine hydrochloride | CAS#:54303-30-9 | Chemsrc [chemsrc.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. ossila.com [ossila.com]

- 8. Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - ChemistryViews [chemistryviews.org]

- 9. chem.libretexts.org [chem.libretexts.org]

In-Depth Technical Guide to the Solubility of 2-(Ethylthio)ethylamine Hydrochloride in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide addresses the solubility characteristics of 2-(Ethylthio)ethylamine hydrochloride in organic solvents. Due to a lack of extensive quantitative data in publicly available literature, this document focuses on providing a robust experimental framework for determining solubility, alongside presenting available physical and chemical properties.

Introduction

2-(Ethylthio)ethylamine hydrochloride is a chemical compound of interest in various research and development applications. Understanding its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and application. This guide provides a summary of its known properties and a detailed protocol for determining its solubility.

Physicochemical Properties

A summary of the available physical and chemical properties of 2-(Ethylthio)ethylamine hydrochloride is presented in Table 1. This data is essential for designing and interpreting solubility experiments.

Table 1: Physicochemical Properties of 2-(Ethylthio)ethylamine Hydrochloride

| Property | Value | Source |

| CAS Number | 54303-30-9 | [1] |

| Molecular Formula | C4H12ClNS | [1] |

| Molecular Weight | 141.66 g/mol | - |

| Melting Point | 144-146 °C (lit.) | [1][2] |

| Boiling Point | 167.4 °C at 760 mmHg | [1] |

Note: The molecular weight was calculated based on the molecular formula.

Solubility Profile

As a hydrochloride salt, 2-(Ethylthio)ethylamine hydrochloride is expected to exhibit higher solubility in polar solvents compared to nonpolar organic solvents. The presence of the amine hydrochloride group suggests strong intermolecular interactions, including hydrogen bonding and ion-dipole interactions, which are favored by polar solvents.

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., g/100mL or mol/L) for 2-(Ethylthio)ethylamine hydrochloride in a range of organic solvents. This indicates a data gap in the public domain. However, based on the principles of "like dissolves like," a qualitative prediction of its solubility is presented in Table 2.

Table 2: Predicted Qualitative Solubility of 2-(Ethylthio)ethylamine Hydrochloride

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Soluble to Highly Soluble | The ionic nature of the hydrochloride salt and the potential for hydrogen bonding with the solvent molecules would lead to high solubility.[3] |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderately Soluble to Soluble | The polarity of these solvents can solvate the ions, but the lack of protic hydrogens may result in slightly lower solubility compared to protic solvents. |

| Less Polar | Acetone, Dichloromethane | Sparingly Soluble to Insoluble | These solvents have lower polarity and are less effective at solvating the ionic salt.[3] |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Insoluble | The large difference in polarity between the salt and the solvent makes dissolution energetically unfavorable.[3] |

Experimental Protocol for Solubility Determination

To address the absence of quantitative data, a detailed, generalized experimental protocol for determining the solubility of amine hydrochlorides like 2-(Ethylthio)ethylamine hydrochloride is provided below. This method is based on the equilibrium solubility method.[4][5]

Objective: To determine the equilibrium solubility of 2-(Ethylthio)ethylamine hydrochloride in a selection of organic solvents at a specified temperature.

Materials:

-

2-(Ethylthio)ethylamine hydrochloride (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, toluene, etc.)

-

Analytical balance

-

Thermostated shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Vials with screw caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument (e.g., UV-Vis spectrophotometer, Gas Chromatography)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2-(Ethylthio)ethylamine hydrochloride to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostated shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[4][5] Preliminary experiments can be conducted to determine the minimum time required to reach equilibrium by taking measurements at different time points (e.g., 12, 24, 48, and 72 hours).[4][5]

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

-

Quantification:

-

Determine the concentration of 2-(Ethylthio)ethylamine hydrochloride in the filtered saturated solution using a pre-validated analytical method. HPLC is a common and accurate technique for this purpose.[4][5]

-

HPLC Method Development (Example): A reverse-phase C18 column could be used with a mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). Detection can be performed using a UV detector at a wavelength where the compound has sufficient absorbance.

-

A calibration curve must be prepared using standard solutions of known concentrations of 2-(Ethylthio)ethylamine hydrochloride in the same solvent to ensure accurate quantification.

-

-

-

Data Analysis:

-

Calculate the solubility of 2-(Ethylthio)ethylamine hydrochloride in each solvent based on the measured concentration of the saturated solution. The results can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized using the following diagram.

Caption: Workflow for Determining the Equilibrium Solubility of a Solid in a Liquid Solvent.

Conclusion

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 2-(ethylthio)ethylamine hydrochloride | CAS#:54303-30-9 | Chemsrc [chemsrc.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 2-(Ethylthio)ethylamine Hydrochloride in the Synthesis of N₂S₂ Chelating Ligands

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Ethylthio)ethylamine hydrochloride (CAS: 54303-30-9) is a bifunctional organic synthon of significant interest in medicinal and coordination chemistry.[1][2] Structurally, it possesses a primary amine and a thioether moiety, making it an ideal building block for constructing complex molecules, particularly multidentate chelating agents.[1] The hydrochloride salt form enhances its stability and ease of handling, with the active free amine being readily generated in situ or in a preliminary step.

This guide focuses on the core mechanism of action of 2-(ethylthio)ethylamine as a nucleophilic building block, exemplified by its reaction with diethyl oxalate to synthesize N,N'-bis(2-(ethylthio)ethyl)oxamide. This N₂S₂ ligand serves as a scaffold for developing metal complexes, including those used in radiopharmaceuticals and catalysis.

Core Mechanism of Action: Nucleophilic Acyl Substitution

In the context of synthesis, the "mechanism of action" of 2-(ethylthio)ethylamine is its function as a potent nucleophile. The primary amine contains a lone pair of electrons on the nitrogen atom, which can attack electrophilic centers. The reaction with an ester, such as diethyl oxalate, proceeds via a classic nucleophilic acyl substitution mechanism, specifically an addition-elimination pathway.

Key Steps:

-

Activation: The hydrochloride salt is neutralized, typically with a base, to liberate the free 2-(ethylthio)ethylamine, which is a more potent nucleophile.

-

Nucleophilic Attack (Addition): The nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of diethyl oxalate. This breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed by eliminating the ethoxide (-OEt) leaving group.

-

Second Substitution: As diethyl oxalate has two ester groups, and primary amines can react twice, the process is repeated. A second molecule of 2-(ethylthio)ethylamine attacks the remaining ester carbonyl group, leading to the symmetrically substituted N,N'-bis(2-(ethylthio)ethyl)oxamide.[3][4]

The thioether sulfur atoms do not participate directly in the amide bond formation but are crucial functional groups in the final product, acting as soft donor sites for metal coordination.

Mechanism Diagram

Caption: Figure 1: Nucleophilic Acyl Substitution Mechanism.

Experimental Protocol: Synthesis of N,N'-bis(2-(ethylthio)ethyl)oxamide

This protocol describes a representative method for synthesizing the N₂S₂ ligand via the reaction of 2-(ethylthio)ethylamine hydrochloride with diethyl oxalate.

Materials:

-

2-(Ethylthio)ethylamine hydrochloride

-

Diethyl oxalate

-

Triethylamine (TEA)

-

Absolute Ethanol

-

Diethyl ether

-

Deionized water

Equipment:

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-(ethylthio)ethylamine hydrochloride (10.0 g, 70.6 mmol) in absolute ethanol (100 mL).

-

Amine Liberation: To the stirred suspension, add triethylamine (TEA) (7.14 g, 9.8 mL, 70.6 mmol) dropwise at room temperature. Stir for 20 minutes to ensure the complete formation of the free amine and precipitation of triethylamine hydrochloride.

-

Addition of Electrophile: Add diethyl oxalate (5.16 g, 4.8 mL, 35.3 mmol) to the mixture in a single portion.

-

Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 4 hours.

-

Product Isolation: After 4 hours, remove the heat source and allow the reaction mixture to cool to room temperature, and then further cool in an ice bath for 1 hour. The white, solid product will precipitate.

-

Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid sequentially with cold deionized water (3 x 30 mL) to remove triethylamine hydrochloride, followed by cold diethyl ether (2 x 20 mL) to remove any unreacted diethyl oxalate.

-

Drying: Dry the purified white solid under vacuum at 50°C to a constant weight.

Data Presentation

The following table summarizes the quantitative data for the described synthesis.

| Parameter | Value | Unit | Notes |

| Reactants | |||

| 2-(Ethylthio)ethylamine HCl | 10.0 | g | Molar Mass: 141.66 g/mol |

| 70.6 | mmol | 2.0 equivalents | |

| Diethyl Oxalate | 5.16 | g | Molar Mass: 146.14 g/mol |

| 35.3 | mmol | 1.0 equivalent | |

| Triethylamine | 7.14 | g | Molar Mass: 101.19 g/mol |

| 70.6 | mmol | 1.0 equivalent (per amine HCl) | |

| Reaction Conditions | |||

| Solvent | Absolute Ethanol | ||

| Temperature | Reflux (~78°C) | °C | |

| Reaction Time | 4 | hours | |

| Product: N,N'-bis(2-(ethylthio)ethyl)oxamide | |||

| Theoretical Yield | 10.34 | g | Molar Mass: 292.45 g/mol |

| Actual Yield | 9.1 | g | Assumed typical yield |

| Calculated Yield | 88 | % | |

| Melting Point | 167-169 | °C | Literature value for similar oxamides |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Figure 2: Experimental Synthesis Workflow.

References

An In-depth Technical Guide to 2-(Ethylthio)ethylamine Hydrochloride: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Ethylthio)ethylamine hydrochloride, a sulfur-containing amine, has a history rooted in the mid-20th century quest for chemical agents capable of mitigating the harmful effects of ionizing radiation. This technical guide delves into the discovery, synthesis, and historical applications of this compound, providing a comprehensive resource for researchers in organic synthesis, medicinal chemistry, and drug development. Quantitative data are presented in structured tables, and detailed experimental protocols from foundational research are provided. Visual diagrams generated using Graphviz are included to illustrate key experimental and conceptual workflows.

Introduction

Discovery and Historical Context

The discovery of 2-(ethylthio)ethylamine hydrochloride is intrinsically linked to the broader field of radioprotector research that emerged in the 1940s. Following the use of atomic weapons and the advent of nuclear technology, there was a pressing need to develop compounds that could protect living organisms from the lethal effects of ionizing radiation. Early research in this area identified that compounds containing a thiol (-SH) group, such as cysteine, offered a degree of protection. This led to the systematic synthesis and evaluation of a wide range of aminothiols and their derivatives.

While a definitive "discovery" paper solely dedicated to 2-(ethylthio)ethylamine hydrochloride is not readily apparent in the historical literature, its synthesis was likely part of a broader investigation into S-alkylated cysteamine derivatives. These compounds were explored as more stable alternatives to the easily oxidized thiol-containing radioprotectors. The ethylthioether linkage would have been investigated for its influence on the compound's stability, lipophilicity, and, ultimately, its radioprotective efficacy.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of 2-(ethylthio)ethylamine hydrochloride is provided in the tables below. This data is essential for its handling, characterization, and use in synthetic applications.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 54303-30-9 | [2] |

| Molecular Formula | C4H12ClNS | |

| Molecular Weight | 141.66 g/mol | [1] |

| Melting Point | 144-146 °C | [1][2] |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in water |

Table 2: Spectroscopic Data

| Technique | Data Highlights | Reference(s) |

| ¹³C NMR | Spectra available in public databases | [3] |

| FTIR | Spectra available in public databases | [3] |

| Raman | Spectra available in public databases | [3] |

Synthesis and Experimental Protocols

The synthesis of 2-(ethylthio)ethylamine and its subsequent conversion to the hydrochloride salt can be achieved through several synthetic routes. One of the earliest and most straightforward methods involves the reaction of a suitable haloethylamine with an ethylthiolate salt.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of 2-(Ethylthio)ethylamine hydrochloride.

Detailed Experimental Protocol: Synthesis of 2-(Ethylthio)ethylamine Hydrochloride (Adapted from early methods)

This protocol is a representative procedure based on common synthetic methodologies for analogous compounds from the mid-20th century.

Materials:

-

Ethanethiol

-

Sodium metal

-

Absolute ethanol

-

2-Chloroethylamine hydrochloride

-

Diethyl ether

-

Hydrochloric acid (concentrated and ethereal)

Procedure:

-

Preparation of Sodium Ethanethiolate: In a three-necked flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide is prepared by cautiously dissolving sodium metal in absolute ethanol under a nitrogen atmosphere. The solution is then cooled in an ice bath. Ethanethiol is added dropwise to the cooled sodium ethoxide solution with stirring to form sodium ethanethiolate.

-

Reaction with 2-Chloroethylamine: A solution of 2-chloroethylamine hydrochloride in water is carefully neutralized with a sodium hydroxide solution and the free base is extracted with diethyl ether. The ethereal solution of 2-chloroethylamine is dried over anhydrous sodium sulfate. This solution is then added dropwise to the stirred solution of sodium ethanethiolate at room temperature. The reaction mixture is then heated to reflux for several hours to ensure the completion of the reaction.

-

Work-up and Isolation of the Free Base: After cooling, the reaction mixture is filtered to remove the precipitated sodium chloride. The ethanol is removed from the filtrate by distillation. The residue is then taken up in water and extracted with diethyl ether. The combined ether extracts are dried over anhydrous potassium carbonate. The diethyl ether is removed by distillation, and the crude 2-(ethylthio)ethylamine is purified by vacuum distillation.

-

Formation of the Hydrochloride Salt: The purified 2-(ethylthio)ethylamine is dissolved in anhydrous diethyl ether and cooled in an ice bath. A solution of hydrogen chloride in anhydrous diethyl ether is added dropwise with stirring until the precipitation of the hydrochloride salt is complete. The white crystalline product is collected by filtration, washed with cold diethyl ether, and dried in a vacuum desiccator.

Applications and Biological Activity

Chemical Intermediate

The primary contemporary application of 2-(ethylthio)ethylamine hydrochloride is as a building block in organic synthesis.[1] Its bifunctional nature, possessing both a primary amine and a thioether, allows for a variety of chemical transformations. It is used in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals, where the introduction of a sulfur-containing moiety is often crucial for biological activity.

Historical Application: Radioprotection

As previously mentioned, the initial interest in 2-(ethylthio)ethylamine hydrochloride was as a potential radioprotective agent. The proposed mechanism of action for aminothiol radioprotectors involves the scavenging of free radicals generated by the interaction of ionizing radiation with water molecules in biological systems. The sulfur atom can be oxidized, thereby neutralizing reactive oxygen species (ROS) before they can damage critical cellular components like DNA.

Signaling Pathway Involvement

The direct interaction of 2-(ethylthio)ethylamine hydrochloride with specific signaling pathways is not well-documented in the scientific literature. However, its function as a radioprotector suggests an indirect influence on pathways related to oxidative stress and DNA damage response. By reducing the burden of reactive oxygen species, it could potentially modulate the activity of signaling pathways that are activated by oxidative stress, such as the Nrf2 pathway, and those involved in DNA damage repair. Further research would be needed to elucidate any specific molecular targets or signaling cascades directly affected by this compound.

Conclusion

2-(Ethylthio)ethylamine hydrochloride, a compound born out of the necessity for radioprotective agents in the atomic age, has transitioned into a valuable and versatile intermediate in modern organic synthesis. Its history underscores the evolution of chemical research, from targeted therapeutic applications to enabling the synthesis of a wide array of complex molecules. While its role as a radioprotector has been largely superseded by more effective agents, the foundational research into this and related aminothiols has contributed significantly to our understanding of radiation biology and the principles of medicinal chemistry. This guide provides a historical and technical foundation for researchers and professionals working with this important chemical entity.

References

physical and chemical properties of 2-(Ethylthio)ethylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-(Ethylthio)ethylamine hydrochloride. It is an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. This document includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential role in biological pathways based on related compounds.

Physicochemical Properties

2-(Ethylthio)ethylamine hydrochloride is a white to off-white crystalline solid. Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C4H12ClNS | [1][2] |

| Molecular Weight | 141.66 g/mol | [1][3] |

| CAS Number | 54303-30-9 | [2] |

| Melting Point | 144-146 °C (lit.) | [2][3] |

| Boiling Point | 167.4 °C at 760 mmHg (of the free base) | [2] |

| Flash Point | 55.1 °C | [2] |

| Solubility | Soluble in water. | |

| Appearance | White to off-white crystalline solid | |

| InChI Key | AZQOTRRSHMSXFJ-UHFFFAOYSA-N | [3] |

| SMILES | CCSCCN.Cl | [3] |

Synthesis and Purification

Proposed Synthesis Protocol

This synthesis involves a two-step process: the formation of the free base, 2-(Ethylthio)ethylamine, followed by its conversion to the hydrochloride salt.

Step 1: Synthesis of 2-(Ethylthio)ethylamine (Free Base)

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-aminoethanethiol (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

-

Deprotonation: To this solution, add a strong base, such as sodium ethoxide or sodium hydroxide (1.0 eq), portion-wise while stirring at room temperature. This will generate the thiolate anion in situ.

-

Nucleophilic Substitution: From the dropping funnel, add ethyl bromide or ethyl iodide (1.0 eq) dropwise to the reaction mixture. The reaction is typically exothermic, so the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Completion: After the addition is complete, heat the mixture to reflux for 2-4 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is then partitioned between water and a suitable organic solvent, such as diethyl ether or dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude 2-(Ethylthio)ethylamine.

Step 2: Formation of 2-(Ethylthio)ethylamine Hydrochloride

-

Acidification: Dissolve the crude 2-(Ethylthio)ethylamine in a minimal amount of a suitable anhydrous solvent like diethyl ether or isopropanol.

-

Precipitation: While stirring, bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise.

-

Isolation: The hydrochloride salt will precipitate out of the solution. The solid is then collected by filtration, washed with a small amount of cold diethyl ether, and dried under vacuum to yield 2-(Ethylthio)ethylamine hydrochloride.

Purification

The primary method for the purification of 2-(Ethylthio)ethylamine hydrochloride is recrystallization.[4]

Recrystallization Protocol:

-

Solvent Selection: Choose a solvent or a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for amine hydrochlorides include ethanol/diethyl ether, isopropanol/diethyl ether, or methanol/diethyl ether.[4]

-

Dissolution: Dissolve the crude 2-(Ethylthio)ethylamine hydrochloride in a minimum amount of the hot solvent (or the more polar solvent of a binary system).

-

Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then filtered through a fluted filter paper to remove the charcoal.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The pure crystals of 2-(Ethylthio)ethylamine hydrochloride will form. The crystallization process can be further induced by placing the flask in an ice bath.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them in a vacuum oven.

Analytical Characterization

The identity and purity of 2-(Ethylthio)ethylamine hydrochloride can be confirmed using a variety of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), and two methylene groups adjacent to the sulfur and nitrogen atoms, respectively. The protons of the amine group may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the two carbons of the ethyl group and the two carbons of the ethylamine backbone.[5]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

-

A broad band in the region of 3200-2800 cm⁻¹ corresponding to the N-H stretching vibrations of the primary amine salt.

-

C-H stretching vibrations for the alkyl groups will appear around 2950-2850 cm⁻¹.

-

N-H bending vibrations are expected around 1600-1500 cm⁻¹.

-

C-N stretching vibrations can be observed in the 1250-1020 cm⁻¹ region.[5]

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak of the free base, 2-(Ethylthio)ethylamine, upon fragmentation. The fragmentation pattern will be characteristic of the molecule's structure.

Biological Activity and Signaling Pathways

While 2-(Ethylthio)ethylamine hydrochloride is primarily utilized as a building block in the synthesis of more complex, biologically active molecules, its structural motifs are found in compounds that interact with various biological targets.[6][7] Derivatives of thioether ethylamines have been investigated for a range of pharmacological activities.

For instance, compounds containing the thioether and amine functionalities have been explored for their potential as enzyme inhibitors and receptor modulators. The ethylamine moiety is a common feature in many neurotransmitters and neuromodulators. One such example is the serotonin system, where compounds with structural similarities to phenethylamines can act as releasing agents or reuptake inhibitors.[8]

Below is a generalized, illustrative diagram of a potential interaction of a thioether ethylamine derivative with a monoamine transporter, leading to an increase in synaptic neurotransmitter levels. It is important to note that this is a hypothetical pathway for a derivative and not a confirmed mechanism for 2-(Ethylthio)ethylamine hydrochloride itself.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 2-(Ethylthio)ethylamine 98 54303-30-9 [sigmaaldrich.com]

- 4. Purification [chem.rochester.edu]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and biological evaluation of thioether-containing lenalidomide and pomalidomide derivatives with anti-multiple myeloma activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Methylthioamphetamine - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(2-(Ethylthio)ethyl)bis(diphenylphosphino)amine

For Researchers, Scientists, and Drug Development Professionals

Application Notes

N-functionalized bis(phosphino)amine (PNP) ligands are a significant class of ancillary ligands in coordination chemistry and homogeneous catalysis. The ability to introduce a wide variety of functional groups at the nitrogen atom allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes. This modularity is crucial for optimizing catalytic activity and selectivity in a range of transformations, including ethylene oligomerization and polymerization, cross-coupling reactions, and hydrogenation.[1][2]

The incorporation of a thioether functionality on the N-substituent, as in N-(2-(ethylthio)ethyl)bis(diphenylphosphino)amine, introduces a soft donor atom that can interact with metal centers, potentially influencing the catalytic cycle or enabling the formation of multimetallic assemblies. This protocol details a straightforward and efficient synthesis of N-(2-(ethylthio)ethyl)bis(diphenylphosphino)amine from commercially available 2-(ethylthio)ethylamine hydrochloride. The use of the hydrochloride salt is advantageous as it is often more stable and easier to handle than the corresponding free amine. The in situ neutralization of the amine salt with a base is a common and effective strategy in organic synthesis.

The resulting ligand can be used to synthesize a variety of transition metal complexes with potential applications in catalysis and materials science. The presence of the flexible ethylthioethyl arm may allow for hemilabile coordination, where the sulfur atom can reversibly bind to the metal center, a property that has been shown to be beneficial in various catalytic processes.

Experimental Protocol: Synthesis of N-(2-(Ethylthio)ethyl)bis(diphenylphosphino)amine

This protocol describes the synthesis of N-(2-(ethylthio)ethyl)bis(diphenylphosphino)amine via the reaction of 2-(ethylthio)ethylamine hydrochloride with chlorodiphenylphosphine in the presence of triethylamine.

Materials:

-

2-(Ethylthio)ethylamine hydrochloride (1 equivalent)

-

Chlorodiphenylphosphine (2.1 equivalents)

-

Triethylamine (3.2 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Standard Schlenk line and glassware

-

Magnetic stirrer and heating plate

-

Filter cannula

Procedure:

-

Reaction Setup: All glassware should be oven-dried and cooled under a stream of inert gas (e.g., nitrogen or argon). The reaction is performed under an inert atmosphere using standard Schlenk techniques.

-

Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, suspend 2-(ethylthio)ethylamine hydrochloride (1 equivalent) in anhydrous THF.

-

Addition of Base: To the suspension, add triethylamine (3.2 equivalents) via syringe. The extra equivalent of triethylamine is to neutralize the HCl from the starting material. Stir the mixture at room temperature for 30 minutes to generate the free amine in situ.

-

Addition of Phosphine: Cool the mixture to 0 °C using an ice bath. Slowly add chlorodiphenylphosphine (2.1 equivalents) dropwise to the stirred solution over a period of 30 minutes. A white precipitate of triethylamine hydrochloride will form.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-16 hours.

-

Workup: After the reaction is complete, filter the mixture through a cannula to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of anhydrous THF.

-

Purification: Remove the solvent from the filtrate under reduced pressure to obtain a crude product. Recrystallize the crude product from methanol to yield N-(2-(ethylthio)ethyl)bis(diphenylphosphino)amine as a white solid.[3]

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of N-(2-(ethylthio)ethyl)bis(diphenylphosphino)amine, based on the synthesis of the closely related N,N-bis(diphenylphosphino)ethylamine.[3]

| Parameter | Expected Value |

| Yield | ~60% |

| Physical State | White crystalline solid |

| Molecular Formula | C28H29NS P2 |

| Molecular Weight | 473.55 g/mol |

| 1H NMR (CDCl3, δ ppm) | Anticipated shifts: 7.50-7.20 (m, 20H, P-Ph), 3.40 (t, 2H, N-CH2), 2.60 (t, 2H, S-CH2), 2.50 (q, 2H, S-CH2CH3), 1.20 (t, 3H, S-CH2CH3) |

| 13C NMR (CDCl3, δ ppm) | Anticipated shifts: Aromatic region (135-128), N-CH2 (~50), S-CH2 (~30), S-CH2CH3 (~25), S-CH2CH3 (~15) |

| 31P NMR (CDCl3, δ ppm) | Anticipated shift: ~50-60 ppm (broad singlet) |

Note: The NMR data are estimations based on known shifts for similar N-alkyl bis(diphenylphosphino)amine ligands and the starting amine. Actual values may vary.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of N-(2-(Ethylthio)ethyl)bis(diphenylphosphino)amine.

References

Application Notes and Protocols: 2-(Ethylthio)ethylamine Hydrochloride in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(Ethylthio)ethylamine hydrochloride as a versatile intermediate in the synthesis of pharmaceutical compounds, with a focus on histamine H₂ receptor antagonists such as Ranitidine and Cimetidine. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its application in drug discovery and development.

Introduction

2-(Ethylthio)ethylamine hydrochloride is a valuable building block in organic synthesis, particularly for introducing a sulfur-containing ethylamine moiety into target molecules.[1] Its bifunctional nature, possessing both a primary amine and a thioether group, allows for a variety of chemical transformations, making it a key intermediate in the preparation of active pharmaceutical ingredients (APIs). This document outlines its application in the synthesis of important anti-ulcer drugs.

Application in the Synthesis of Ranitidine Intermediates

Ranitidine, a potent histamine H₂ receptor antagonist, is widely used for the treatment of peptic ulcers and gastroesophageal reflux disease. A key intermediate in its synthesis is N-[2-({5-[(dimethylamino)methyl]-2-furanyl}methyl)thio]ethyl-N'-methyl-2-nitro-1,1-ethenediamine . While many reported syntheses of Ranitidine start from other precursors, 2-(Ethylthio)ethylamine hydrochloride can be utilized in a plausible synthetic route to generate a crucial precursor.

A proposed initial step involves the alkylation of 2-(ethylthio)ethylamine (the free base of the hydrochloride salt) with a suitable 5-(halomethyl)furan derivative. Subsequently, the resulting intermediate can be converted to a key precursor of Ranitidine.

A more direct and documented approach to a closely related key intermediate, 2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethanamine , involves the reaction of 5-(Dimethylamino)methyl-2-furanmethanol with cysteamine hydrochloride.[2] This highlights the utility of the core structural motif shared with 2-(Ethylthio)ethylamine.

Experimental Protocols

Protocol 2.1.1: Synthesis of 2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethanamine [2]

This protocol describes the synthesis of a key intermediate for Ranitidine, which is structurally very similar to an intermediate derivable from 2-(Ethylthio)ethylamine.

-

Materials:

-

5-(Dimethylamino)methyl-2-furanmethanol (15.5 g)

-

Cysteamine hydrochloride (11.36 g)

-

Concentrated hydrochloric acid (40 ml)

-

Anhydrous sodium carbonate

-

Diethyl ether

-

-

Procedure:

-

Add 5-(Dimethylamino)methyl-2-furanmethanol (15.5 g) dropwise to a stirred, ice-cold solution of cysteamine hydrochloride (11.36 g) in concentrated hydrochloric acid (40 ml).

-

Allow the mixture to stand at 0°C for 18 hours.

-

Add excess anhydrous sodium carbonate to neutralize the acid.

-

Extract the resulting solid with diethyl ether.

-

Remove the solvent under reduced pressure.

-

Distill the residue to yield 2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethanamine (11.6 g).

-

Protocol 2.1.2: Synthesis of Ranitidine Base [3]

This protocol details the reaction of the key intermediate with N-methyl-1-methylthio-2-nitroethenamine.

-

Materials:

-

2-[[[5-(dimethylamino)methyl-2-furyl]methyl]thio]ethylamine (367.5 kg)

-

1-methylthio-1-methylamino-2-nitroethylene (245 kg)

-

Purified water (655 kg)

-

10% Sodium hydroxide solution

-

-

Procedure:

-

Charge a reaction tank with 2-[[[5-(dimethylamino)methyl-2-furyl]methyl]thio]ethylamine (367.5 kg) and purified water (655 kg).

-

Under stirring, add 1-methylthio-1-methylamino-2-nitroethylene (245 kg). The molar ratio of the reactants is approximately 1.04:1.[3]

-

Slowly raise the temperature to 48-52°C and maintain a vacuum of 0.02-0.05 MPa.

-

Continue the reaction for 4.5 hours.[3]

-

Cool the reaction mixture to 25-35°C.

-

Adjust the pH to 11.0-11.4 with a 10% sodium hydroxide solution to precipitate the Ranitidine base.[3]

-

Filter the mixture and cool the filtrate to 0-2°C to induce further crystallization.

-

Allow crystallization to proceed for 12 hours.

-

Collect the wet product by filtration.

-

Quantitative Data

| Parameter | Value | Reference |

| Yield of 2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethanamine | 11.6 g (from 15.5 g starting material) | [2] |

| Molar ratio of reactants in Ranitidine synthesis | 1.04:1 (ethylamine derivative : nitroethylene derivative) | [3] |

| Reaction Temperature for Ranitidine synthesis | 48-52°C | [3] |

| Reaction Time for Ranitidine synthesis | 4.5 hours | [3] |

Application in the Synthesis of Cimetidine

Cimetidine is another significant histamine H₂ receptor antagonist. Its synthesis typically involves the reaction of 4-halomethyl-, 4-hydroxymethyl-, or 4-methoxymethyl-5-methylimidazole with cysteamine hydrochloride (2-mercaptoethylamine hydrochloride).[4] The resulting intermediate, 4-[(2-aminoethyl)thiomethyl]-5-methylimidazole, is then further reacted to yield Cimetidine.[5][6]

While direct use of 2-(Ethylthio)ethylamine hydrochloride is not prominently documented, its structural similarity to cysteamine suggests its potential as a starting material, which would require a de-ethylation step on the sulfur atom at some point in the synthetic pathway.

General Synthetic Pathway for Cimetidine

The synthesis of Cimetidine generally follows these key steps:

-

Formation of the imidazole-thioether intermediate: Reaction of a 4-substituted-5-methylimidazole with a 2-aminoethanethiol derivative.

-

Guanidine formation: The amino group of the intermediate is reacted with a cyanoguanidine or isothiourea derivative to build the final guanidine moiety of Cimetidine.

Visualizations

Histamine H₂ Receptor Signaling Pathway

Histamine H₂ receptor antagonists like Ranitidine and Cimetidine exert their therapeutic effect by blocking the action of histamine on H₂ receptors, primarily in the parietal cells of the stomach lining. This inhibition reduces the secretion of gastric acid.

Caption: Histamine H₂ receptor signaling pathway and inhibition by antagonists.

Experimental Workflow for Ranitidine Synthesis

The following diagram illustrates the key steps in the synthesis of Ranitidine, starting from the key intermediate.

Caption: Experimental workflow for the synthesis of Ranitidine base.

Conclusion

2-(Ethylthio)ethylamine hydrochloride serves as a promising and versatile intermediate in the synthesis of pharmaceutical compounds, particularly those containing a thioether linkage. Its application, both directly and as a structural analogue to other key starting materials, is evident in the synthesis of histamine H₂ receptor antagonists. The provided protocols and data offer a foundation for researchers to explore and optimize the use of this compound in the development of novel and existing drug molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. prepchem.com [prepchem.com]

- 3. CN1315818C - Synthesis method of ranitidine alkali and its hydrochloride - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. EP0279161A2 - A process for the preparation of cimetidine - Google Patents [patents.google.com]

Application Notes: 2-(Ethylthio)ethylamine Hydrochloride as a Corrosion Inhibitor for Steel

Introduction

Corrosion of steel is a significant challenge in various industrial applications, particularly in acidic environments used for processes like pickling, cleaning, and oil well acidizing.[1] The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Compounds containing heteroatoms such as nitrogen (N) and sulfur (S) are particularly effective, as these atoms act as adsorption centers on the metal surface.[1][2][3] 2-(Ethylthio)ethylamine hydrochloride (C₄H₁₂ClNS) is a promising candidate for corrosion inhibition due to the presence of both a primary amine group (-NH₂) and a thioether group (-S-). These functional groups can donate lone pair electrons to the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of a protective adsorbed film.[3][4] This film acts as a barrier, isolating the steel from the corrosive medium and inhibiting both anodic and cathodic reactions.

Mechanism of Action

The inhibition mechanism of 2-(Ethylthio)ethylamine hydrochloride is attributed to its molecular adsorption onto the steel surface. In an acidic solution, the amine group may be protonated. The inhibitor molecules can then be adsorbed on the steel surface through one or more of the following interactions:

-

Chemisorption: The sulfur and nitrogen atoms can form coordinate bonds with the iron atoms on the steel surface. This is a strong interaction that leads to the formation of a stable protective layer.[5]

-

Physisorption: In acidic solutions containing chloride ions, the protonated amine can be electrostatically attracted to the negatively charged steel surface (due to the specific adsorption of Cl⁻ ions).

-

Protective Film Formation: The adsorbed inhibitor molecules cover the active sites on the steel surface, physically blocking the corrosive species from reaching the metal. This barrier reduces the rate of both the anodic dissolution of iron and the cathodic hydrogen evolution reaction.

Quantitative Data Summary

The following tables present representative data on the performance of 2-(Ethylthio)ethylamine hydrochloride as a corrosion inhibitor for mild steel in 1 M HCl. This data is illustrative and based on typical results for similar amine and thioether-based inhibitors.

Table 1: Weight Loss Measurement Data

| Inhibitor Conc. (mM) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (IE%) |

| 0 (Blank) | 125.0 | 15.80 | - |

| 0.1 | 43.8 | 5.53 | 65.0 |

| 0.5 | 26.3 | 3.32 | 79.0 |

| 1.0 | 15.0 | 1.90 | 88.0 |

| 2.0 | 8.8 | 1.11 | 93.0 |

| 5.0 | 5.6 | 0.71 | 95.5 |